molecular formula C17H14N4O5 B2697150 2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylisoxazol-5-yl)acetamide CAS No. 1210001-06-1

2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylisoxazol-5-yl)acetamide

Cat. No.: B2697150
CAS No.: 1210001-06-1
M. Wt: 354.322
InChI Key: BOMNWKCVXFHOTO-UHFFFAOYSA-N
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Description

2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylisoxazol-5-yl)acetamide is a useful research compound. Its molecular formula is C17H14N4O5 and its molecular weight is 354.322. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Benzoxazoles : Functionally substituted benzoxazoles have significant pharmacological activities. A study by Khodot and Rakitin (2022) focused on synthesizing N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, a precursor for the preparation of various benzoxazoles, highlighting the versatility of these compounds in medicinal chemistry. The structure was confirmed using several spectroscopic methods (Khodot & Rakitin, 2022).

Biological Evaluation

  • Antimicrobial and Anti-inflammatory Activities : Thomas, Geetha, and Murugan (2009) synthesized benzoxazole compounds and tested them for antimicrobial and anti-inflammatory activities. Their results showed significant decrease in inflammation, indicating potential therapeutic applications of these compounds (Thomas, Geetha, & Murugan, 2009).

  • Antioxidant Studies : Ahmad et al. (2012) explored the antioxidant properties of N-substituted benzyl/phenyl acetamides, demonstrating moderate to significant radical scavenging activity. This suggests potential applications in managing oxidative stress-related diseases (Ahmad et al., 2012).

  • Antimalarial and COVID-19 Drug Potential : Fahim and Ismael (2021) investigated N-(phenylsulfonyl)acetamide derivatives for antimalarial activity and characterized their ADMET properties. These compounds showed promise as potential treatments for malaria and COVID-19 (Fahim & Ismael, 2021).

Photovoltaic Efficiency and Ligand-Protein Interactions

  • Quantum Mechanical Studies and Photovoltaic Modeling : Mary et al. (2020) conducted spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs, assessing their potential as photosensitizers in dye-sensitized solar cells. This indicates a potential application in renewable energy technologies (Mary et al., 2020).

Properties

IUPAC Name

2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(3-methyl-1,2-oxazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O5/c1-10-6-16(26-20-10)18-15(22)8-21-17(23)5-3-12(19-21)11-2-4-13-14(7-11)25-9-24-13/h2-7H,8-9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMNWKCVXFHOTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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